molecular formula C16H18ClNO3S2 B5112376 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Cat. No. B5112376
M. Wt: 371.9 g/mol
InChI Key: FDIHMZAQHZBHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as CMBS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. CMBS is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that is involved in protein folding and redox regulation.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves its interaction with PDI. 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide binds to the active site of PDI and inhibits its activity. This leads to the accumulation of misfolded proteins and endoplasmic reticulum stress, which can activate the unfolded protein response and lead to cell death.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PDI by 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide can lead to the accumulation of misfolded proteins and endoplasmic reticulum stress, which can activate the unfolded protein response and lead to cell death. 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to inhibit the growth of cancer cells and to sensitize cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments is its potency and selectivity as a PDI inhibitor. 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to be a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various cellular processes. However, one of the limitations of using 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is its toxicity. 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One area of research is the development of new PDI inhibitors that are less toxic than 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. Another area of research is the use of 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide as a tool for studying the role of PDI in cancer. 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to inhibit the growth of cancer cells and to sensitize cancer cells to chemotherapy, and further research in this area could lead to the development of new cancer treatments. Finally, research on the role of PDI in other cellular processes, such as immune function and neurodegenerative diseases, could also be an area of future research.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves several steps. First, 3-chloro-4-methoxyaniline is reacted with 2-chloroethyl sulfide to form 3-chloro-4-methoxy-N-(2-chloroethyl)aniline. This intermediate is then reacted with 4-methylphenylthiol and sodium hydride to form 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}aniline. Finally, this compound is reacted with sulfuryl chloride to form 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide.

Scientific Research Applications

3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been used in a variety of scientific research applications. One of the most important uses of 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is as a PDI inhibitor. PDI is involved in protein folding and redox regulation, and inhibition of PDI can lead to the accumulation of misfolded proteins and endoplasmic reticulum stress. 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to be a potent and selective inhibitor of PDI, and has been used to study the role of PDI in various cellular processes.

properties

IUPAC Name

3-chloro-4-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-12-3-5-13(6-4-12)22-10-9-18-23(19,20)14-7-8-16(21-2)15(17)11-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIHMZAQHZBHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

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